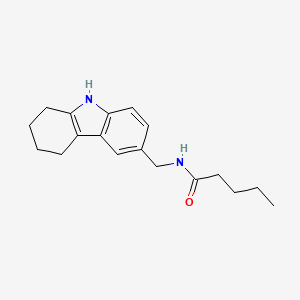

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)pentanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)pentanamide is a compound derived from the carbazole family Carbazoles are known for their diverse biological activities and are widely studied in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)pentanamide typically involves the following steps:

Formation of the Carbazole Core: The carbazole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the above synthetic routes with optimizations for yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the functionalization and amidation steps.

Analyse Des Réactions Chimiques

Types of Reactions

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)pentanamide can undergo various chemical reactions, including:

Reduction: The compound can be reduced to form tetrahydrocarbazole derivatives.

Substitution: The methyl group at the 6-position can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium (IV) oxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly used.

Major Products Formed

Oxidation: Carbazolones or benzazonine-diones.

Reduction: Tetrahydrocarbazole derivatives.

Substitution: Various substituted carbazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Analgesic Properties

Research has indicated that compounds related to N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)pentanamide exhibit analgesic effects through interactions with opioid receptors. For instance, structural modifications to similar carbazole derivatives have shown enhanced potency as μ-opioid receptor (MOR) agonists. These modifications aim to improve blood-brain barrier penetration and reduce adverse effects associated with traditional opioid analgesics .

Case Study: Structure-Activity Relationship Studies

A study identified a novel opioid receptor agonist through high-throughput screening of carbazole derivatives. The optimized compounds demonstrated significant anti-nociceptive effects in animal models, suggesting that further development of this compound could lead to effective pain management therapies .

Pharmacological Applications

2.1 Neuropharmacology

The neuropharmacological profile of this compound suggests potential applications in treating neurological disorders. Compounds derived from carbazole structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems .

Case Study: Neuroprotective Effects

A related compound demonstrated neuroprotective properties in models of neurodegeneration. The study highlighted the importance of specific structural features in enhancing neuroprotective activity, which may be applicable to this compound .

Material Science

3.1 Polymer Chemistry

This compound can serve as a precursor for novel polymeric materials due to its unique chemical structure. The incorporation of carbazole moieties into polymers can enhance their electrical conductivity and photoluminescent properties.

Data Table: Properties of Carbazole-Based Polymers

| Property | Value |

|---|---|

| Electrical Conductivity | High |

| Photoluminescence | Significant |

| Thermal Stability | Moderate |

Mécanisme D'action

The mechanism of action of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)pentanamide involves its interaction with specific molecular targets and pathways. The carbazole core is known to interact with various enzymes and receptors, leading to its biological activities. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3,4,9-Tetrahydro-1H-carbazole: A simpler carbazole derivative with similar core structure.

1,2,3,4-Tetrahydrocarbazole: Another carbazole derivative with a different substitution pattern.

Carbazolones: Oxidized derivatives of carbazole with similar biological activities.

Uniqueness

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)pentanamide is unique due to its specific substitution pattern and the presence of the pentanamide side chain

Activité Biologique

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)pentanamide is a compound of interest due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound has been linked to several mechanisms:

- Neuroprotective Effects : Studies have indicated that compounds with similar structures exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress.

- Anticancer Activity : Preliminary data suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Properties : The compound may also play a role in reducing inflammation by inhibiting pro-inflammatory cytokines.

Summary of Research Findings

A review of various studies highlights the following findings related to the biological activity of this compound:

Neuroprotective Effects

In a study examining the neuroprotective effects of carbazole derivatives, this compound was found to significantly reduce neuronal cell death induced by oxidative stress in cultured neurons. The mechanism was attributed to the compound's ability to enhance antioxidant enzyme activity and reduce reactive oxygen species (ROS) levels.

Anticancer Activity

A series of experiments conducted on various cancer cell lines revealed that this compound exhibits dose-dependent cytotoxicity. It was particularly effective against breast cancer cells (MCF-7), where it induced apoptosis via the intrinsic pathway involving caspase activation.

Anti-inflammatory Properties

In an experimental model of inflammation using lipopolysaccharide (LPS)-stimulated macrophages, this compound demonstrated significant inhibition of pro-inflammatory cytokine production. This suggests its potential as a therapeutic agent for inflammatory diseases.

Propriétés

IUPAC Name |

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O/c1-2-3-8-18(21)19-12-13-9-10-17-15(11-13)14-6-4-5-7-16(14)20-17/h9-11,20H,2-8,12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAAQOLFPZTIOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCC1=CC2=C(C=C1)NC3=C2CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.